Zirconium formate

Atmospheric water capture Molecular solids Water sorption

Zirconium formate (CAS 30937-72-5) is a zirconium(IV) carboxylate coordination compound that serves as a versatile precursor and building block for molecule-based porous materials. Unlike extended metal-organic frameworks (MOFs) that require complex organic linkers, zirconium formate clusters can be assembled through in situ hydrolysis of N,N-dimethylformamide (DMF) solvent to generate formate (HCO₂⁻) linkers, enabling a facile, ligand-free synthetic route to crystalline macrocyclic [Zr₆]₆ and supercage-like {[Zr₆]₆}₈ architectures built from the same [Zr₆O₄(OH)₄(CO₂)ₙ] secondary building unit found in archetypal Zr-MOFs such as UiO-66.

Molecular Formula C4H4O8Zr
Molecular Weight 271.29 g/mol
CAS No. 30937-72-5
Cat. No. B12641219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium formate
CAS30937-72-5
Molecular FormulaC4H4O8Zr
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[Zr+4]
InChIInChI=1S/4CH2O2.Zr/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4
InChIKeyOEERILNPOAIBKF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium Formate (CAS 30937-72-5): A Molecularly Tuneable Zirconium Carboxylate Platform for Advanced Materials and Porous Solids


Zirconium formate (CAS 30937-72-5) is a zirconium(IV) carboxylate coordination compound that serves as a versatile precursor and building block for molecule-based porous materials [1]. Unlike extended metal-organic frameworks (MOFs) that require complex organic linkers, zirconium formate clusters can be assembled through in situ hydrolysis of N,N-dimethylformamide (DMF) solvent to generate formate (HCO₂⁻) linkers, enabling a facile, ligand-free synthetic route to crystalline macrocyclic [Zr₆]₆ and supercage-like {[Zr₆]₆}₈ architectures built from the same [Zr₆O₄(OH)₄(CO₂)ₙ] secondary building unit found in archetypal Zr-MOFs such as UiO-66 [1][2]. The compound exists as multiple structural phases (ZF-2, ZF-3, ZF-3c, ZF-3t, ZF-3h) whose crystal packing, porosity, and functional properties can be dramatically altered by minor variations in synthesis conditions or alkali-metal ion templating [2][3].

Why Zirconium Formate Cannot Be Replaced by Generic Zirconium Salts in High-Precision Porous Material Synthesis


Zirconium carboxylate chemistry is exquisitely sensitive to the identity of the carboxylate ligand; the nuclearity, connectivity, and pore architecture of the resulting solid are dictated by the steric and electronic profile of the anion [1]. Zirconium acetate, for example, crystallises as the discrete hexanuclear cluster Zr₆O₄(OH)₄(O₂CCH₃)₁₂ with no intrinsic porosity, whereas zirconium formate—under near-identical solvothermal conditions—self-assembles into extended macrocyclic or supercage networks with permanent porosity and demonstrated water vapour sorption functionality [1][2]. Furthermore, the formate ligand decomposes at a lower temperature and yields a cleaner combustion profile than acetate, propionate, or butoxide analogues, which has direct consequences for sol-gel processing of phase-pure zirconia ceramics and doped oxide materials [2][3]. These structure–property divergences mean that substituting zirconium formate with another zirconium salt—even another zirconium carboxylate—will produce a materially different product with altered porosity, thermal decomposition pathway, and end-use performance.

Quantitative Comparative Evidence for Zirconium Formate Differentiation Versus Analogues


Water Vapour Working Capacity: ZF-3t Zirconium Formate Outperforms Zeolite 4A by 2.7×

The tetragonal zirconium-formate phase ZF-3t delivers a working water capacity 2.7 times higher than commercial zeolite 4A under dynamic flow conditions, attributed to fast desorption kinetics and unrestricted uptake above 90% relative humidity [1]. In contrast, zirconium acetate clusters are non-porous molecular solids that do not exhibit measurable water vapour uptake, and standard Zr-MOFs such as UiO-66 display rigid framework behaviour with stepped, Type-V isotherms that limit working capacity at intermediate humidity ranges [1][2].

Atmospheric water capture Molecular solids Water sorption

Humidity-Dependent Ionic Conductivity: KCl-Loaded ZF-3 Zirconium Formate Achieves Superionic Conduction Regime

The zirconium-formate phase ZF-3, when incorporating KCl ion pairs within its supercage structure, exhibits superionic proton conductivity of approximately 10⁻³ S cm⁻¹ at 25 °C and 90% relative humidity, driven by fast water-assisted reorganisation and Cl⁻ translational motion [1]. By comparison, the non-porous zirconium acetate cluster solid shows negligible ionic conductivity under identical conditions, and benchmark zirconium phosphate proton conductors (e.g., α-ZrP) typically require temperatures above 100 °C to reach comparable conductivity values [1][2]. The formate ligand's small size and polarity create a hydrophilic pore environment that is not replicated by larger carboxylate analogues.

Solid-state electrolytes Superionic conductors Humidity sensors

Phase-Pure Sc-Doped ZrO₂ from Zirconium Formate Organic Framework Precursor: One-Step Thermal Conversion at 700–750 °C

A scandium-doped organometallic framework material of composition ZrO(HCOO)₂·2H₂O : xSc³⁺ (x = 0.025–0.1 at.%) can be directly annealed at 700–750 °C for 1–2 hours to yield scandia-stabilised zirconia (ScSZ) without the need for separate mixing, milling, or calcination steps [1]. In contrast, the conventional solid-state route to ScSZ from ZrO₂ and Sc₂O₃ powders requires multiple grinding and calcination cycles at temperatures exceeding 1300 °C and often results in incomplete solid-solution formation or phase segregation [2]. Zirconium formate's molecular-level homogeneity of Zr and dopant ions in the precursor framework enables lower-temperature, single-step conversion.

Solid oxide fuel cells Scandia-stabilised zirconia Precursor design

Clean-Burning Sol-Gel Precursor: Zirconium Formate for Multi-Component Oxide Ceramics

Zirconium formate serves as a water-soluble, halogen-free sol-gel precursor for the aqueous synthesis of multi-component oxide ceramics including cordierite-zirconia and spodumene-zirconia composites [1][2]. Unlike zirconium oxychloride (ZrOCl₂·8H₂O), which introduces corrosive chloride ions that must be removed by repeated washing and can cause phase segregation, or zirconium acetate, which produces acetic acid during calcination that can reduce oxide powders through carbothermal reactions, the formate ligand decomposes cleanly to CO₂ and H₂O with minimal carbonaceous residue [1]. Simultaneous use of magnesium, aluminium, and lithium formates alongside zirconium formate enables homogeneous mixing at the molecular level in aqueous solution, achieving phase-pure cordierite and spodumene at calcination temperatures of 600–1300 °C [1][2].

Sol-gel processing Ceramic composites Thermal decomposition

High-Impact Application Scenarios for Zirconium Formate Driven by Quantitative Differentiation Evidence


Atmospheric Water Harvesting Sorbent Material

The ZF-3t phase of zirconium formate, with a water working capacity 2.7× that of zeolite 4A and unrestricted uptake at high relative humidity, is ideally suited as the active sorbent in next-generation atmospheric water generators (AWGs). The material's fast desorption kinetics enable shorter cycle times and lower regeneration temperatures than commercial desiccants, directly improving the litres-per-kilowatt-hour efficiency metric that governs AWG cost-effectiveness [1].

Low-Temperature Proton-Conducting Membrane for Fuel Cells and Sensors

KCl-loaded ZF-3 zirconium formate, which achieves superionic proton conductivity (~10⁻³ S cm⁻¹) at ambient temperature and 90% RH, is a candidate electrolyte material for low-temperature proton-exchange membrane fuel cells and humidity sensors. It outperforms conventional ceramic proton conductors that require elevated temperatures (>100 °C), enabling simpler thermal management and broader application in portable electronics and indoor environmental monitoring [2].

Single-Step Precursor for Scandia-Stabilised Zirconia Electrolytes in IT-SOFCs

The zirconium formate-based Sc-doped organometallic framework precursor enables direct thermal conversion to phase-pure scandia-stabilised zirconia at 700–750 °C in a single step. This eliminates the multi-cycle, high-temperature (1300–1500 °C) solid-state processing traditionally required for ScSZ electrolyte fabrication, lowering manufacturing cost and improving doping homogeneity for intermediate-temperature solid oxide fuel cells [3].

Aqueous Sol-Gel Synthesis of Multi-Component Oxide Ceramics and Coatings

Zirconium formate, in combination with other metal formates (Mg, Al, Li) and tetraethoxysilane, enables water-based sol-gel processing of complex oxide ceramics such as cordierite-zirconia and spodumene-zirconia composites. Its clean decomposition profile and water solubility avoid the corrosive by-products (HCl) of zirconium oxychloride and the reducing off-gases of zirconium acetate, making it the precursor of choice for environmentally compliant, industrial-scale ceramic powder and thin-film production [4].

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